![molecular formula C7H12O4 B14380741 2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane) CAS No. 88145-00-0](/img/structure/B14380741.png)
2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) typically involves the reaction of Bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated to yield the final product . The reaction conditions often include maintaining a temperature range of 50-70°C and using a solvent like toluene or acetone to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) follows a similar synthetic route but is optimized for large-scale operations. Continuous reactors are often employed to ensure consistent product quality and high yield . The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide groups in the compound are highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Polymerization: The compound can polymerize to form epoxy resins, which are widely used in coatings, adhesives, and composite materials.
Common Reagents and Conditions
Amines: Used in curing reactions to form cross-linked epoxy networks.
Acids and Bases: Can catalyze the ring-opening reactions of the epoxide groups.
Major Products Formed
科学研究应用
2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) has numerous applications in scientific research and industry:
作用机制
The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks and polymers . The molecular targets include nucleophilic sites on amines, alcohols, and thiols, which react with the epoxide groups to form stable covalent bonds .
相似化合物的比较
Similar Compounds
Bisphenol A: A precursor to 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) and other epoxy resins.
Epichlorohydrin: Another precursor used in the synthesis of epoxy resins.
Bisphenol F Diglycidyl Ether: Similar in structure and used in similar applications but with different mechanical properties.
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) is unique due to its specific molecular structure, which imparts excellent mechanical properties, chemical resistance, and adhesive qualities to the epoxy resins formed from it . Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high strength and durability .
属性
CAS 编号 |
88145-00-0 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-[3-(oxiran-2-yloxy)propoxy]oxirane |
InChI |
InChI=1S/C7H12O4/c1(2-8-6-4-10-6)3-9-7-5-11-7/h6-7H,1-5H2 |
InChI 键 |
XHFICCURUBANGD-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)OCCCOC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


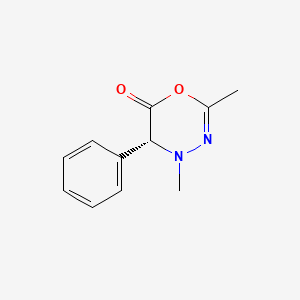
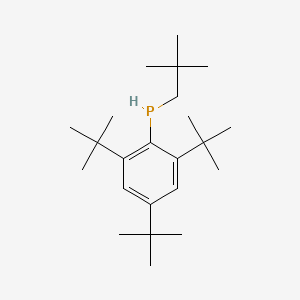

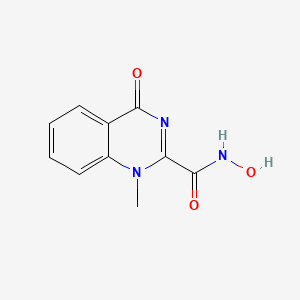
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
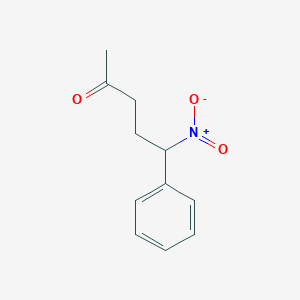
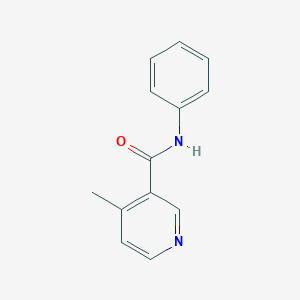
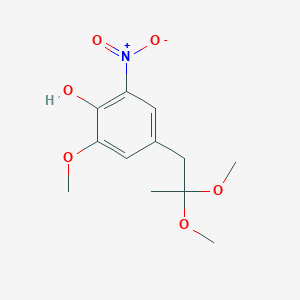
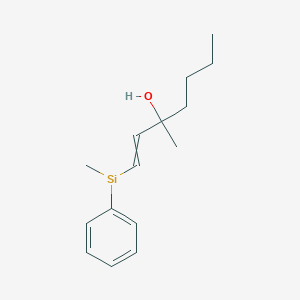
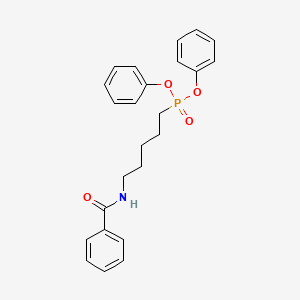
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
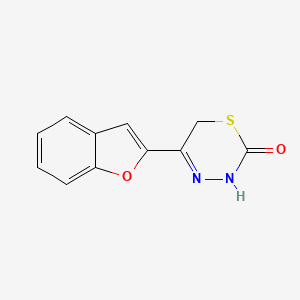
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)
